molecular formula C12H10ClNO4 B13695859 Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate

Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate

Cat. No.: B13695859
M. Wt: 267.66 g/mol
InChI Key: CUWYTDHRSWMFHT-UHFFFAOYSA-N
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Description

Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry Quinoline compounds are notable for their aromatic structure, which consists of a benzene ring fused with a pyridine ring

Preparation Methods

The synthesis of Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable quinoline precursor.

    Chlorination: The precursor undergoes chlorination to introduce the chlorine atom at the 3-position.

    Hydroxylation: The compound is then hydroxylated at the 4-position.

    Methoxylation: Methoxylation at the 7-position is achieved using methanol and a suitable catalyst.

    Carboxylation: Finally, the carboxylate group is introduced at the 6-position through a carboxylation reaction.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.

    Esterification: The carboxylate group can undergo esterification to form different esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial properties.

    Quinoline-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    7-Hydroxy-4-methylquinoline: Studied for its antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

methyl 3-chloro-7-methoxy-4-oxo-1H-quinoline-6-carboxylate

InChI

InChI=1S/C12H10ClNO4/c1-17-10-4-9-6(3-7(10)12(16)18-2)11(15)8(13)5-14-9/h3-5H,1-2H3,(H,14,15)

InChI Key

CUWYTDHRSWMFHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC=C(C2=O)Cl)C(=O)OC

Origin of Product

United States

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